4-Fluoro-2-(pyridin-3-yl)benzenamine
Overview
Description
4-Fluoro-2-(pyridin-3-yl)benzenamine is a chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.2 g/mol It is characterized by the presence of a fluorine atom at the 4-position of the benzene ring and a pyridin-3-yl group at the 2-position
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have a broad range of targets due to their diverse biological activities . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Based on its structural similarity to indole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, viral infections, and various other diseases .
Result of Action
Based on its structural similarity to indole derivatives, it can be speculated that it might have a wide range of effects, including anti-inflammatory, anticancer, antiviral, and other therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(pyridin-3-yl)benzenamine . These factors can include pH, temperature, presence of other substances, and the specific biological environment within the body. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the body .
Preparation Methods
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions . Another method involves the coupling of a pyridin-3-yl group to the benzene ring using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-Fluoro-2-(pyridin-3-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-2-(pyridin-3-yl)benzenamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers or coatings, due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
4-Fluoro-2-(pyridin-3-yl)benzenamine can be compared with other similar compounds, such as:
4-Chloro-2-(pyridin-3-yl)benzenamine: Similar in structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound can impart different chemical and biological properties due to its higher electronegativity and smaller size.
4-Bromo-2-(pyridin-3-yl)benzenamine:
2-(Pyridin-3-yl)aniline: Lacks the halogen substituent, which can result in different chemical reactivity and biological activity compared to this compound.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-2-pyridin-3-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINQBRZFLQFDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673528 | |
Record name | 4-Fluoro-2-(pyridin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923293-16-7 | |
Record name | 4-Fluoro-2-(pyridin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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